N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their pharmacological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They have also been evaluated for their anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antitumor Properties
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine and its derivatives have shown potent antitumor properties in various studies. For instance, Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, demonstrating their efficacy in treating breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002). Another study by Bolakatti et al. (2014) synthesized and assessed the antitumor activity of benzothiazole derivatives, finding them effective against mouse Ehrlich Ascites Carcinoma and human cancer cell lines (Bolakatti et al., 2014).
Anthelmintic Activity
- Javali et al. (2010) synthesized derivatives of this compound and screened them for antibacterial activity, suggesting potential use in antimicrobial applications (Javali et al., 2010).
Antimicrobial and Antifungal Properties
- Several studies have demonstrated the efficacy of benzothiazole derivatives in antimicrobial and antifungal applications. Pejchal et al. (2015), for example, synthesized novel fluorinated benzothiazole amides and evaluated their antimicrobial and antifungal properties (Pejchal et al., 2015). Similarly, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found them effective against various bacterial and fungal strains (Bikobo et al., 2017).
Applications in Security Ink
- In a different application, Lu and Xia (2016) reported on the use of benzothiazole derivatives in security ink technology, showcasing their potential in creating sensitive materials that respond to various stimuli (Lu & Xia, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3S3/c15-12-4-3-10(21-12)9-6-20-13(18-9)19-14-17-8-2-1-7(16)5-11(8)22-14/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJORFLZRFQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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